molecular formula C14H10O5S B14654817 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid CAS No. 51763-22-5

8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid

Cat. No.: B14654817
CAS No.: 51763-22-5
M. Wt: 290.29 g/mol
InChI Key: YSBGMLKPMDKCPB-UHFFFAOYSA-N
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Description

8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is a complex organic compound belonging to the phenoxathiine family. This compound is characterized by its unique structure, which includes a phenoxathiine core with a carboxylic acid group at the 2-position and a methyl group at the 8-position. The presence of the dioxo group at the 10-position further adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid typically involves the reaction of 4,4’-oxydibenzoic acid with strong sulfur-containing electrophiles. The process begins with the substitution of hydrogen atoms at positions 2 and 2’ of the aromatic ring, followed by intramolecular cyclization to form the phenoxathiine ring. Chlorosulfonic acid or oleum is commonly used to facilitate this reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like chlorosulfonic acid for electrophilic substitution and sodium hydroxide for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the phenoxathiine core, such as sulfonamides, carboxamides, and nitro compounds .

Scientific Research Applications

8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups and carboxylic acid moiety play a crucial role in its reactivity and binding affinity. It can inhibit enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

  • 10,10-Dioxo-10H-phenoxathiine-2-carboxylic acid
  • 4-Nitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid
  • 4,6-Dinitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid

Comparison: Compared to its analogs, 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is unique due to the presence of the methyl group at the 8-position. This structural difference influences its chemical reactivity, making it more suitable for specific applications, such as the synthesis of polyconjugated compounds and electroluminescent materials .

Properties

CAS No.

51763-22-5

Molecular Formula

C14H10O5S

Molecular Weight

290.29 g/mol

IUPAC Name

8-methyl-10,10-dioxophenoxathiine-2-carboxylic acid

InChI

InChI=1S/C14H10O5S/c1-8-2-4-10-12(6-8)20(17,18)13-7-9(14(15)16)3-5-11(13)19-10/h2-7H,1H3,(H,15,16)

InChI Key

YSBGMLKPMDKCPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(S2(=O)=O)C=C(C=C3)C(=O)O

Origin of Product

United States

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